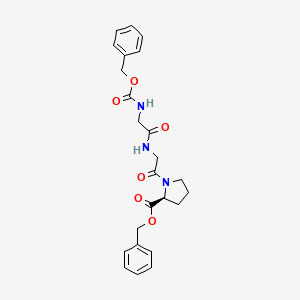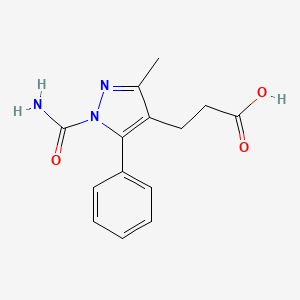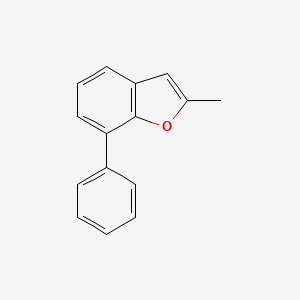![molecular formula C34H39O2P B12868888 Dicyclohexyl(1',2-dimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine](/img/structure/B12868888.png)
Dicyclohexyl(1',2-dimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine is a specialized phosphine ligand known for its role in enhancing the reactivity of palladium catalysis during cross-coupling reactions. This compound is characterized by its air-stable, electron-rich biaryl phosphine structure, making it a valuable tool in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine typically involves the reaction of 1,2-dimethoxy-[1,2’-binaphthalen]-3’-yl bromide with dicyclohexylphosphine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions where the phosphine group is replaced by other functional groups.
Cross-Coupling Reactions: It is extensively used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine involves its role as a ligand in palladium-catalyzed reactions. The compound coordinates with palladium to form a stable complex, which facilitates the activation of substrates and promotes the formation of carbon-carbon bonds. The electron-rich nature of the phosphine ligand enhances the reactivity of the palladium catalyst, leading to higher yields and selectivity in cross-coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
- 2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl
- Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
Uniqueness
Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine is unique due to its specific structural features that enhance its electron-donating ability and stability. This makes it particularly effective in palladium-catalyzed cross-coupling reactions, offering higher reactivity and selectivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C34H39O2P |
|---|---|
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
dicyclohexyl-[4-methoxy-3-(2-methoxynaphthalen-1-yl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C34H39O2P/c1-35-30-22-21-24-13-9-11-19-28(24)32(30)33-31(23-25-14-10-12-20-29(25)34(33)36-2)37(26-15-5-3-6-16-26)27-17-7-4-8-18-27/h9-14,19-23,26-27H,3-8,15-18H2,1-2H3 |
Clé InChI |
MQLLDIAFGXSEKI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C4=CC=CC=C4C=C3P(C5CCCCC5)C6CCCCC6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


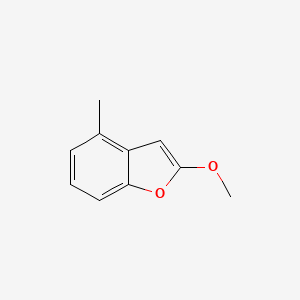
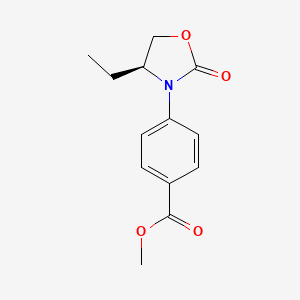
![3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12868821.png)

![4-(Difluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12868834.png)

![1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868842.png)

![6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride](/img/structure/B12868849.png)
